molecular formula C8H10ClNO2S B13248470 2-Chloro-4,6-dimethylbenzene-1-sulfonamide

2-Chloro-4,6-dimethylbenzene-1-sulfonamide

Cat. No.: B13248470
M. Wt: 219.69 g/mol
InChI Key: FJPFELHQSKJCQA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of benzene, featuring a sulfonamide group, which is known for its applications in various chemical and pharmaceutical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Chloro-4,6-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chlorine and sulfonamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-chloro-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12)

InChI Key

FJPFELHQSKJCQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)C

Origin of Product

United States

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